REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][n:8]1[c:9](-[c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[c:10]([CH:21]2[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]2)[c:11]2[cH:12][cH:13][c:14]([C:17](=[O:18])[O:19][CH3:20])[cH:15][c:16]12)=[O:33].[Cl:41][CH2:42][Cl:43].[F:34][C:35]([F:36])([F:37])[C:38]([OH:39])=[O:40].[OH2:44]>>[O:5]=[C:6]([CH2:7][n:8]1[c:9](-[c:27]2[cH:28][cH:29][cH:30][cH:31][cH:32]2)[c:10]([CH:21]2[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]2)[c:11]2[cH:12][cH:13][c:14]([C:17](=[O:18])[O:19][CH3:20])[cH:15][c:16]12)[OH:33]
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Name
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COC(=O)c1ccc2c(C3CCCCC3)c(-c3ccccc3)n(CC(=O)OC(C)(C)C)c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc2c(C3CCCCC3)c(-c3ccccc3)n(CC(=O)OC(C)(C)C)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2c(C3CCCCC3)c(-c3ccccc3)n(CC(=O)O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |